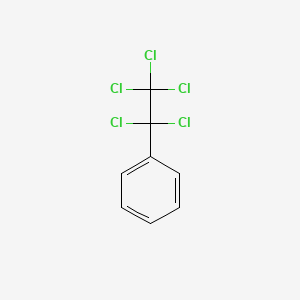

1-(Pentachloroethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

706-93-4 |

|---|---|

Molecular Formula |

C8H5Cl5 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1,1,2,2,2-pentachloroethylbenzene |

InChI |

InChI=1S/C8H5Cl5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H |

InChI Key |

AXVLZOYLQOEKAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Pentachloroethyl Benzene

Elucidation of Electron Flow Patterns in Synthetic Pathways

The formation of 1-(pentachloroethyl)benzene from ethylbenzene (B125841) via exhaustive chlorination is a multi-step process involving the sequential replacement of five hydrogen atoms on the ethyl side chain with chlorine atoms. The predominant mechanism under photochemical or high-temperature conditions is a free-radical chain reaction. However, the fundamental electron flow involves the cleavage of C-H bonds and the formation of C-Cl bonds.

The process can be conceptualized through the following steps, focusing on the movement of single electrons in a radical pathway:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl-Cl) to generate two chlorine radicals (Cl•). This step requires an energy input, typically UV light or heat. The single-headed arrow denotes the movement of a single electron. Cl-Cl → 2 Cl•

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the ethyl group. The benzylic position (the carbon atom attached to the benzene (B151609) ring) is preferentially attacked due to the resonance stabilization of the resulting benzylic radical. The electron from the C-H bond pairs with the electron from the chlorine radical to form H-Cl, leaving a single electron on the carbon atom. Ph-CH₂(CH₃) + Cl• → Ph-C•H(CH₃) + H-Cl

Chlorine Adduction: The newly formed organic radical reacts with another chlorine molecule. The radical's electron pairs with one electron from the Cl-Cl bond to form a new C-Cl bond, while the remaining electron returns to the other chlorine atom, regenerating a chlorine radical that continues the chain. Ph-C•H(CH₃) + Cl-Cl → Ph-CHCl(CH₃) + Cl•

This two-step propagation cycle repeats, substituting the remaining hydrogen atoms. As chlorination proceeds, the electron-withdrawing nature of the newly added chlorine atoms deactivates the carbon atom, influencing the regioselectivity and rate of subsequent substitutions. The formation of the final pentachloroethyl group, Ph-CCl₂-CCl₃, involves a series of these abstraction and adduction steps at both the alpha and beta carbons of the original ethyl group.

Reaction Kinetics and Rate-Determining Steps in Perchlorination Processes

The rate-determining step (RDS) in this perchlorination process is typically the initial hydrogen abstraction from the hydrocarbon chain by a chlorine radical. While the first abstraction at the benzylic position is relatively fast due to the stability of the resulting radical, subsequent abstractions become progressively slower. This is due to two primary factors:

Inductive Effects: The strong electron-withdrawing effect of chlorine atoms already substituted onto the ethyl group deactivates the remaining C-H bonds, making them less susceptible to radical attack.

Steric Hindrance: As the ethyl group becomes increasingly crowded with bulky chlorine atoms, the approach of a chlorine radical to the remaining C-H bonds is sterically hindered, reducing the frequency of successful collisions.

| Experiment | Temperature (°C) | Initiator Conc. (mol/L) | Substrate Conc. (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|---|---|

| 1 | 80 | 0.01 | 1.0 | 1.2 x 10⁻⁴ |

| 2 | 100 | 0.01 | 1.0 | 3.5 x 10⁻⁴ |

| 3 | 100 | 0.02 | 1.0 | 7.1 x 10⁻⁴ |

| 4 | 100 | 0.01 | 2.0 | 3.6 x 10⁻⁴ |

Data in the table is illustrative and represents typical kinetic trends.

Catalytic Influences on the Formation and Transformation of this compound

Catalysis plays a pivotal role in directing the chlorination of ethylbenzene and subsequent transformations of the product. The choice between homogeneous and heterogeneous catalysts can dramatically alter the reaction mechanism, rate, and product selectivity.

Homogeneous catalysts, which exist in the same phase as the reactants, are often employed to promote chlorination. Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are classic examples. While these are primarily known for promoting electrophilic aromatic substitution on the benzene ring, their influence on side-chain reactions can also be significant under specific conditions.

The mechanism involves the polarization of the chlorine molecule by the Lewis acid catalyst. The catalyst coordinates to one of the chlorine atoms, creating a highly polarized complex (Cl-Cl---FeCl₃) that effectively functions as a source of Cl⁺. This electrophilic species can then be attacked by the substrate. Although this mechanism favors ring chlorination, forcing conditions (high temperature) or the use of other agents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., benzoyl peroxide) can facilitate side-chain substitution. In these mixed-mechanism systems, the catalyst's role may be more complex, potentially influencing radical stability or propagation rates.

Heterogeneous catalysts, typically solid materials suspended in a liquid or gas-phase reaction, offer advantages in terms of separation, recovery, and often, selectivity. For transformations of this compound, solid catalysts are key to achieving specific outcomes, such as dehydrochlorination or hydrodechlorination.

For instance, the selective dehydrochlorination of this compound to produce commercially valuable tetrachlorostyrene isomers can be achieved using metal oxide or supported metal catalysts. The mechanism involves the adsorption of the reactant onto the catalyst's active sites. Basic sites on the catalyst surface (e.g., on alumina (B75360) or magnesia) can facilitate the abstraction of a proton, while acidic or metallic sites coordinate to a chlorine atom, promoting the elimination of HCl. The choice of catalyst, support material, and reaction temperature is critical for controlling the selectivity towards the desired vinyl product over other side reactions like cracking or further decomposition.

| Catalyst System | Support | Temperature (°C) | Conversion (%) | Selectivity for Tetrachlorostyrene (%) |

|---|---|---|---|---|

| 5% ZnO | Al₂O₃ (Alumina) | 350 | 95 | 88 |

| 2% Pd | Activated Carbon | 300 | 99 | 75 (Hydrodechlorination products also observed) |

| TiO₂ | None (Bulk) | 400 | 85 | 65 |

| Basic Zeolite Y | - | 320 | 92 | 91 |

Data presented is representative of typical catalytic studies for analogous transformations.

Radical Reaction Mechanisms Pertinent to the Pentachloroethyl Group

The formation of the pentachloroethyl group from ethylbenzene is archetypally a free-radical substitution reaction, especially when initiated by UV radiation or a chemical initiator like Azo-bis-isobutyronitrile (AIBN). The mechanism proceeds via a well-defined chain reaction sequence.

Initiation: The reaction is triggered by the formation of initial radicals.

Photochemical: Cl₂ + hν → 2 Cl•

Chemical Initiator: R-N=N-R (AIBN) → 2 R• + N₂, followed by R• + Cl₂ → R-Cl + Cl•

Propagation: This is a self-sustaining cycle where one radical is consumed and another is generated.

H-Abstraction: A chlorine radical abstracts a hydrogen atom from the ethyl side chain. The first abstraction occurs preferentially at the benzylic (alpha) carbon because the resulting radical is stabilized by resonance with the aromatic ring. Ph-CH₂-CH₃ + Cl• → Ph-C•H-CH₃ + HCl

Cl-Adduction: The organic radical reacts with a molecule of chlorine to yield the chlorinated product and a new chlorine radical. Ph-C•H-CH₃ + Cl₂ → Ph-CHCl-CH₃ + Cl• This cycle repeats, replacing all five hydrogens. The reactivity of the C-H bonds is dictated by their bond dissociation energy (BDE), with lower BDEs indicating a more easily abstracted hydrogen.

Termination: The chain reaction ceases when two radicals combine, removing them from the propagation cycle.

Cl• + Cl• → Cl₂

Ph-C•Cl-CCl₃ + Cl• → Ph-CCl₂-CCl₃

2 Ph-C•Cl-CCl₃ → Dimerized Product

The lower BDE of the benzylic C-H bond compared to a standard primary C-H bond explains the high reactivity of the alpha-position towards radical attack.

| Bond Type | Example Compound | Position | BDE (kJ/mol) |

|---|---|---|---|

| Primary C-H | Ethane (CH₃-CH₃) | - | ~423 |

| Secondary C-H | Propane (CH₃-CH₂-CH₃) | - | ~413 |

| Benzylic C-H | Ethylbenzene (Ph-CH₂-CH₃) | Alpha (α) | ~357 |

| Primary C-H | Ethylbenzene (Ph-CH₂-CH₃) | Beta (β) | ~421 |

Theoretical and Computational Chemistry Studies of 1 Pentachloroethyl Benzene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations offer a detailed picture of the molecular and electronic framework of 1-(Pentachloroethyl)benzene.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. imperial.ac.uk It is a widely used for simulating the energy surfaces in molecules. imperial.ac.uk DFT calculations, particularly with hybrid functionals like B3LYP, are instrumental in determining the ground state properties of this compound. These calculations can provide optimized molecular geometry, bond lengths, and bond angles.

DFT can be used to calculate electron density maps, which are crucial for identifying electrophilic and nucleophilic sites within the molecule. For instance, the distribution of electron density can reveal the influence of the pentachloroethyl group on the aromatic ring's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic properties. orientjchem.org The energy of the HOMO is related to the ionization potential and characterizes the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity. unifap.br The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. orientjchem.org

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | Varies | orientjchem.org |

| LUMO Energy | Varies | orientjchem.org |

| HOMO-LUMO Gap | Varies | orientjchem.org |

| Ionization Potential | Varies | unifap.br |

Ab Initio Methods for Electronic Configuration and Stability

Ab initio methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a rigorous framework for studying the electronic configuration and stability of this compound. core.ac.uknih.gov The Hartree-Fock method offers a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. libretexts.org While useful, it doesn't fully account for electron correlation. libretexts.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for exploring the chemical reactivity of this compound, allowing for the detailed investigation of reaction mechanisms.

Energetic Profiles of Synthetic and Degradative Transformations

The synthesis and degradation of this compound can be modeled to understand the energetic feasibility and mechanisms of these transformations. The formation of this compound likely involves electrophilic aromatic substitution (EAS) reactions on a substituted benzene (B151609) ring. uomustansiriyah.edu.iq Computational studies can map the potential energy surface (PES) for such reactions, identifying key intermediates and transition states. nih.gov The formation of the arenium ion (σ-complex) is often the rate-determining step in EAS reactions due to the temporary loss of aromaticity. uobabylon.edu.iqdiva-portal.org

Table 2: Key Energetic Parameters in Reaction Pathway Modeling

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Represents the barrier to reaction. masterorganicchemistry.com |

| Intermediate | A local minimum on the potential energy surface. | A transient species formed during the reaction. uobabylon.edu.iq |

Solvent Effects on Reaction Mechanisms

Solvents can significantly influence reaction rates and mechanisms. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.orgresearchgate.net The polarizable continuum model (PCM) is a common implicit solvation method. nih.gov

For reactions involving charged species, such as the formation of the arenium ion in electrophilic aromatic substitution, the polarity of the solvent can have a dramatic effect on the stability of intermediates and transition states. nih.govresearchgate.net Explicit solvent models, while computationally more demanding, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can alter the reaction pathway. researchgate.net Understanding these solvent effects is crucial for optimizing synthetic procedures and for predicting the behavior of this compound in different environments.

Prediction of Spectroscopic Properties and Spectral Assignments

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. schrodinger.com Theoretical calculations can generate simulated spectra that can be compared with experimental data to confirm structural assignments.

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. ijcce.ac.ir By calculating the energies of electronic transitions, TD-DFT can help to understand the origin of the observed absorption bands. Similarly, calculations of vibrational frequencies using DFT can aid in the assignment of peaks in infrared (IR) and Raman spectra. orientjchem.orgijcce.ac.ir

Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. ijcce.ac.ir These theoretical predictions can be crucial for assigning the complex NMR spectra expected for a molecule with multiple non-equivalent protons and carbons like this compound. libretexts.org The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure. schrodinger.com

Table 3: Commonly Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT ijcce.ac.ir |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT orientjchem.orgijcce.ac.ir |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | GIAO-DFT ijcce.ac.ir |

Simulation of NMR and Mass Spectrometry Data

NMR Spectroscopy Simulation

Theoretical calculations of NMR spectra are crucial for verifying chemical structures and understanding the electronic environment of nuclei. Methods like Density Functional Theory (DFT), often paired with the Gauge-Including Atomic Orbital (GIAO) approach, are standard for predicting ¹H and ¹³C NMR chemical shifts with reasonable accuracy. esisresearch.orgmontana.edu

For this compound (C₆H₅C₂Cl₅), the structure consists of a phenyl group bonded to a pentachloroethyl group. This substitution pattern dictates the expected NMR signals.

¹H NMR Spectrum: The proton NMR spectrum is predicted to arise solely from the five protons of the phenyl ring. Due to the electron-withdrawing nature of the pentachloroethyl substituent, these protons are expected to be deshielded and resonate at a downfield chemical shift compared to benzene (7.34 ppm). The signals would likely appear as a complex, overlapping multiplet in the aromatic region, a result of intricate spin-spin coupling between the ortho, meta, and para protons.

¹³C NMR Spectrum: In a ¹³C NMR experiment, chemically non-equivalent carbons produce distinct signals. masterorganicchemistry.com For this compound, a total of six distinct carbon signals are predicted: four for the benzene ring (the ipso-, ortho-, meta-, and para-carbons) and two for the pentachloroethyl group carbons (-CCl₂- and -CCl₃). The presence of a chiral center, which would render the ortho and meta carbons non-equivalent, is not a factor in the common C₆H₅CCl₂CCl₃ isomer. masterorganicchemistry.com The predicted chemical shifts can be estimated using DFT calculations.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on general principles of NMR spectroscopy and DFT calculations on similar structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenyl C-1 (ipso) | 135 - 145 | Attached to the substituent; significantly shifted. |

| Phenyl C-2,6 (ortho) | 128 - 132 | Influenced by inductive and anisotropic effects of the substituent. |

| Phenyl C-4 (para) | 129 - 135 | Electronic effect transmitted through the π-system. |

| Phenyl C-3,5 (meta) | 127 - 130 | Least affected by the substituent. |

| Ethyl C-α (-CCl₂-) | 90 - 110 | Highly deshielded due to two attached chlorine atoms. |

| Ethyl C-β (-CCl₃) | 100 - 120 | Extremely deshielded due to three attached chlorine atoms. |

Mass Spectrometry Simulation

The simulation of a mass spectrum involves predicting the fragmentation of the molecular ion (M⁺) upon electron ionization. libretexts.org These fragmentation patterns are governed by the relative stability of the resulting ions and neutral fragments. For alkylbenzenes and halogenated compounds, characteristic cleavage pathways are well-established. core.ac.uklibretexts.org

The molecular ion of this compound (C₈H₅Cl₅) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 278 g/mol ), showing a distinctive isotopic pattern due to the five chlorine atoms. nist.govnih.gov Key fragmentation pathways would include:

Alpha (α) Cleavage: Breakage of the C-C bond between the benzene ring and the ethyl group. This is a common fragmentation for alkylbenzenes. core.ac.uk This could lead to the formation of a stable phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Loss of Chlorine: The elimination of a chlorine radical (Cl•) is a highly probable event, leading to a fragment at [M-35]⁺.

Further Fragmentation: Subsequent losses of HCl or other chlorinated species from primary fragments would lead to a cascade of smaller ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 278 | [C₈H₅Cl₅]⁺ | Molecular Ion (M⁺) |

| 243 | [C₈H₅Cl₄]⁺ | Loss of a Cl radical from M⁺ |

| 117 | [CCl₂CCl₃]⁺ | Cleavage of the phenyl-ethyl bond |

| 77 | [C₆H₅]⁺ | Cleavage of the phenyl-ethyl bond (Benzylic cleavage) |

Vibrational and Electronic Spectral Characteristics

Vibrational Spectroscopy

Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of fundamental vibrational modes. lmu.eduscirp.org While raw computed frequencies are often higher than experimental values, they can be corrected using scaling factors to achieve good agreement. scirp.org The predicted infrared (IR) and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent parts: the monosubstituted benzene ring and the polychlorinated ethyl chain.

Table 3: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Medium to Strong (IR) |

| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong (IR) |

| C-Cl Stretch | 800 - 600 | Strong (IR) |

| C-C Stretch (Alkyl) | 1200 - 800 | Medium to Weak |

The spectrum would clearly show aromatic C-H stretching above 3000 cm⁻¹. nmrdb.org A series of peaks between 1450 and 1600 cm⁻¹ corresponds to the stretching of carbon-carbon bonds within the benzene ring. nmrdb.org Strong absorptions resulting from C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region. Finally, strong bands characteristic of monosubstitution are predicted from the C-H out-of-plane bending modes.

Electronic Spectroscopy

The electronic (UV-Vis) spectrum of a molecule is determined by transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the wavelengths (λ_max) and intensities of these transitions. esisresearch.orgcsbsju.edu

The spectrum of this compound is expected to be based on the π → π* transitions of the benzene chromophore. Benzene itself exhibits a strong absorption band around 184 nm, a moderate one near 204 nm, and a weak, highly structured "benzenoid" band around 254 nm. csbsju.edu The attachment of the pentachloroethyl group (an auxochrome) is expected to cause a slight bathochromic (red) shift of these bands due to alkyl substitution, moving them to longer wavelengths.

Table 4: Predicted Electronic Transitions for this compound Predictions are based on the known spectrum of benzene and typical substituent effects.

| Transition | Approximate λ_max (nm) | Description |

| ¹E₁ᵤ ← ¹A₁g | ~210 | Strong π → π* transition (E-band) |

| ¹B₁ᵤ ← ¹A₁g | ~260 | Weaker π → π* transition (B-band) |

Advanced Spectroscopic Characterization of 1 Pentachloroethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, providing detailed information about the chemical environment of individual atoms. msu.edu

Elucidation of Molecular Structure via ¹H and ¹³C NMR

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(pentachloroethyl)benzene is expected to be relatively simple. The five protons on the phenyl group would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the electron-withdrawing effect of the pentachloroethyl group, these signals would likely be shifted downfield compared to benzene (B151609) (δ 7.36 ppm). The multiplicity of the signals would depend on the coupling between the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct signals are expected for each carbon environment. The chemical shifts of aromatic carbons are generally found in the δ 110-150 ppm range. bhu.ac.in The carbon atom attached to the pentachloroethyl group (ipso-carbon) would be significantly influenced by the substituent. The two carbons of the ethyl group, being heavily substituted with chlorine atoms, would have their resonances shifted significantly downfield. For comparison, the trichloromethyl carbon in 1-nitro-3-(trichloromethyl)benzene (B1620971) resonates at δ 90–100 ppm. The presence of multiple chlorine atoms on the ethyl group in this compound would likely shift these carbons even further downfield. The chemical shifts for chlorinated benzenes are well-documented, with the ipso-carbon of chlorobenzene (B131634) appearing at δ 134.3 ppm and other ring carbons resonating between δ 126.4 and 129.7 ppm. acs.org

Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values from analogous compounds and general substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (ipso, attached to ethyl group) | ~140-145 | Downfield shift due to alkyl and chloro-substituent effects. |

| C-2, C-6 (ortho) | ~128-130 | Similar to substituted benzenes. docbrown.info |

| C-3, C-5 (meta) | ~129-131 | Similar to substituted benzenes. docbrown.info |

| C-4 (para) | ~127-129 | Similar to substituted benzenes. docbrown.info |

| -CCl₂- | >100 | Significant downfield shift from multiple chlorine atoms. |

| -CCl₃ | >100 | Significant downfield shift from multiple chlorine atoms. |

Advanced NMR Techniques for Stereochemical Analysis

While this compound itself is achiral, its derivatives can possess stereocenters, necessitating the use of advanced NMR techniques for complete stereochemical assignment. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining spatial relationships between atoms and thus, the stereochemistry of a molecule. longdom.orgnumberanalytics.com

For complex derivatives, two-dimensional (2D) NMR experiments are essential:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent in the molecular structure. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. ipb.ptmdpi.com

These advanced methods, often used in combination, allow for the unambiguous structural and conformational elucidation of complex polychlorinated compounds and their derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. purdue.edumdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental formula of an unknown compound. nih.gov It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.0005 amu), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. libretexts.org

For this compound (C₈H₅Cl₅), the presence of five chlorine atoms creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments, where the relative intensities of the isotopic peaks (M, M+2, M+4, etc.) are predictable and serve as a definitive confirmation of the number of chlorine atoms present. The exact mass of the monoisotopic peak (containing only ¹²C, ¹H, and ³⁵Cl) for C₈H₅Cl₅ is a key identifier.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. mdpi.com In an MS/MS experiment, the molecular ion (or a prominent fragment ion) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed, revealing how the molecule breaks apart.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of Chlorine: The most common initial fragmentation would be the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).

Cleavage of the Ethyl Group: Scission of the C-C bond in the pentachloroethyl side chain is expected, leading to fragments such as [C₆H₅CCl₂]⁺ or the tropylium (B1234903) ion [C₇H₇]⁺ after rearrangement.

Loss of the Side Chain: Cleavage of the bond between the benzene ring and the ethyl group could generate a phenyl cation [C₆H₅]⁺ (m/z 77) or a pentachloroethyl cation [C₂Cl₅]⁺.

The analysis of these fragmentation pathways allows for the precise mapping of the molecule's connectivity, confirming the presence and location of the pentachloroethyl substituent on the benzene ring.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [C₈H₅Cl₄]⁺ | Molecular ion minus one chlorine atom | Loss of Cl• |

| [C₂Cl₅]⁺ | Pentachloroethyl cation | Cleavage of the ring-side chain bond |

| [C₆H₅]⁺ | Phenyl cation | Cleavage of the ring-side chain bond |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | Fragmentation of the ring after initial losses |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. photothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. For this compound, key expected absorption bands include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C=C stretching (aromatic): A series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, which are often characteristic of the substitution pattern on the benzene ring.

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region. The presence of multiple chlorine atoms would likely result in several strong, overlapping bands in this area.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. ksu.edu.sa A vibration is Raman-active if it causes a change in the polarizability of the molecule. It is particularly sensitive to non-polar and symmetric bonds. photothermal.com For this compound, prominent Raman signals would be expected for:

Benzene ring breathing mode: A strong, sharp peak around 1000 cm⁻¹. researchgate.net

C=C stretching (aromatic): The symmetric ring stretching modes around 1600 cm⁻¹ are often strong in the Raman spectrum. researchgate.net

C-Cl vibrations: These will also be present, complementing the IR data.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the aromatic ring and the extensive chlorination of the ethyl side chain. rsc.orgaip.org

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR & Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR & Raman |

| Ring Breathing Mode | ~1000 | Raman (Strong) |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | IR (Strong) |

| C-Cl Stretch | 600 - 800 | IR & Raman (Strong) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When an organic molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the system of π-electrons in the aromatic ring.

The UV spectrum of benzene, the parent aromatic compound, is characterized by three main absorption bands originating from π → π* transitions. hnue.edu.vnlibretexts.org These include a very intense primary band around 184 nm (the E1-band), a second primary band near 202 nm (the E2-band), and a weaker, symmetry-forbidden secondary band (the B-band) that appears with fine structure around 255 nm. hnue.edu.vnup.ac.za

Substitution on the benzene ring alters the electronic energy levels and, consequently, the absorption spectrum. The attachment of a pentachloroethyl group [-C(Cl)₂C(Cl)₃] to the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) for these characteristic bands. hnue.edu.vn This is due to the electronic influence of the alkyl and chloro substituents, which can interact with the π-system of the benzene ring. hnue.edu.vn While specific experimental spectra for this compound are not widely published, the expected shifts can be inferred from the behavior of other substituted benzenes. up.ac.zaaip.org

| Transition Band | Typical λmax in Benzene (nm) | Expected Shift for this compound | Anticipated λmax Range (nm) |

|---|---|---|---|

| Primary (E2-band) | ~202 | Bathochromic (Red) Shift | > 202 |

| Secondary (B-band) | ~255 | Bathochromic (Red) Shift | > 255 |

Fluorescence spectroscopy is another technique that investigates electronic transitions. Following absorption of light and excitation to a higher electronic state, some molecules can relax by emitting a photon, a process known as fluorescence. This emission typically occurs at a longer wavelength (lower energy) than the absorption. The presence and intensity of fluorescence are highly dependent on the molecular structure. Many polycyclic aromatic hydrocarbons (PAHs) are known to be highly fluorescent, making this a very sensitive detection method. ulpgc.esjasco-global.com

For substituted benzenes, the nature of the substituent plays a critical role. The introduction of heavy atoms like chlorine can, in some cases, decrease or "quench" fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state over fluorescence. Detailed fluorescence studies on this compound and its derivatives are scarce in readily available literature, but the technique remains a valuable potential tool for their detection and characterization, particularly when coupled with separation techniques. nih.govacs.org

Application of Hyphenated Analytical Techniques (e.g., GC×GC-HRTofMS) for Comprehensive Characterization

The comprehensive characterization of complex environmental or industrial samples for specific chlorinated compounds like this compound necessitates highly selective and sensitive analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. researchgate.net Among the most powerful of these is comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HRTofMS). researchgate.net

This technique offers significant advantages over traditional one-dimensional GC-MS.

Enhanced Chromatographic Resolution : GC×GC utilizes two columns with different stationary phase polarities, providing a much higher separation power. This allows for the separation of target analytes from complex matrix interferences and the resolution of closely related isomers, which is often a challenge in the analysis of persistent organic pollutants (POPs). sim-gmbh.de

High-Resolution Mass Spectrometry (HRTofMS) : The HRTofMS detector provides highly accurate mass measurements (typically with mass accuracy in the low ppm range). This precision allows for the determination of the elemental composition of an unknown compound by calculating its exact mass, greatly increasing the confidence in its identification. gcms.cz

Increased Sensitivity and Selectivity : Techniques like negative chemical ionization (NCI) can be particularly effective for halogenated compounds, leading to selective ionization and improved sensitivity. researchgate.netsim-gmbh.de

The analysis of a sample for this compound using GC×GC-HRTofMS would involve the separation of the compound from the sample matrix in the two-dimensional GC system, followed by its ionization and detection by the HRTofMS. The resulting data would consist of two retention times and a high-resolution mass spectrum. This multi-dimensional data allows for the confident identification and quantification of the target compound, even at trace levels in a complex mixture. researchgate.netsim-gmbh.de

| Compound Type | First Dimension Retention Time (min) | Second Dimension Retention Time (s) | Measured m/z | Formula | Mass Accuracy (ppm) | Identification Confidence |

|---|---|---|---|---|---|---|

| Pentachlorinated Alkylbenzene | 25.5 | 3.8 | 302.8985 | C8H5Cl5 | -0.95 | High |

| Hexachlorinated Biphenyl | 30.2 | 4.5 | 357.8407 | C12H4Cl6 | -0.50 | High |

| Tetrachlorinated Naphthalene | 28.1 | 4.1 | 265.9115 | C10H4Cl4 | -1.21 | High |

The application of such advanced hyphenated techniques is crucial for the unambiguous identification and quantification of this compound and its derivatives in various matrices, contributing to a better understanding of their environmental fate and distribution. leco.com

Environmental Transformation and Degradation Pathways of 1 Pentachloroethyl Benzene

Biotic Degradation Studies

Biotic degradation involves the breakdown of 1-(Pentachloroethyl)benzene by living organisms, primarily microorganisms. This section details the microbial processes that lead to the transformation of this compound.

Microbial Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a crucial microbial process for the breakdown of highly chlorinated compounds like this compound, particularly under anaerobic (oxygen-free) conditions. nih.gov In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This enzymatic reaction is a form of anaerobic respiration known as dehalorespiration. researchgate.net

Studies on compounds structurally related to this compound, such as chlorinated benzenes, have shown that this process occurs sequentially. For instance, hexachlorobenzene (B1673134) can be reductively dechlorinated to pentachlorobenzene (B41901), then to tetrachlorobenzenes, and so on, eventually forming less chlorinated benzenes. nih.govmicrobe.com This stepwise removal of chlorine atoms is carried out by specific groups of bacteria, such as Dehalococcoides and Dehalobacter, which are known to play a significant role in the reductive dechlorination of various chlorinated compounds. microbe.comnih.govub.edu The process is often dependent on the presence of an electron donor, such as hydrogen, which is essential for the growth of dehalorespiring bacteria. researchgate.net

The effectiveness of reductive dehalogenation can be influenced by environmental conditions. For example, the process has been observed under methanogenic (methane-producing) and sulfate-reducing conditions. dtic.milwur.nl The specific isomers formed during the degradation of chlorinated benzenes indicate that microorganisms possess enzymes capable of removing chlorine atoms from different positions on the aromatic ring (ortho, meta, and para). nih.gov

Aerobic and Anaerobic Biodegradation Routes of Chlorinated Benzenes

The biodegradation of chlorinated aromatic compounds like this compound can proceed through both aerobic (with oxygen) and anaerobic (without oxygen) pathways, with the number of chlorine substituents often determining the more favorable route.

Anaerobic Biodegradation: Under anaerobic conditions, highly chlorinated benzenes are primarily degraded through reductive dechlorination, as discussed in the previous section. microbe.com This process transforms compounds like hexachlorobenzene and pentachlorobenzene sequentially into lesser chlorinated congeners. nih.govwur.nl While higher chlorinated benzenes are readily dehalogenated, lower chlorinated benzenes, such as dichlorobenzenes and chlorobenzene (B131634), are more resistant to anaerobic degradation. microbe.comnih.gov In some cases, anaerobic biodegradation can be enhanced by the addition of electron donors. battelle.org

Aerobic Biodegradation: In contrast, aerobic biodegradation is generally more effective for benzenes with fewer chlorine atoms (four or less). nih.gov Aerobic bacteria, such as those from the genera Pseudomonas and Burkholderia, can utilize these less chlorinated benzenes as a source of carbon and energy. nih.gov The aerobic degradation pathway is typically initiated by oxygenase enzymes, which introduce oxygen atoms into the benzene (B151609) ring, leading to the formation of chlorocatechols. nih.govresearchgate.net These intermediates are then further broken down, ultimately leading to the mineralization of the compound to carbon dioxide and chloride. nih.gov However, highly chlorinated compounds are often resistant to aerobic attack. The presence of other organic compounds can also influence the rate of aerobic biodegradation, with some compounds having a stimulatory effect while others can be inhibitory. nih.gov

| Condition | Primary Mechanism | Applicability | Key Microorganisms | Initial Step |

|---|---|---|---|---|

| Anaerobic | Reductive Dechlorination | Highly chlorinated benzenes | Dehalococcoides, Dehalobacter microbe.comnih.govub.edu | Removal of a chlorine atom |

| Aerobic | Oxidation | Less chlorinated benzenes (≤4 chlorines) nih.gov | Pseudomonas, Burkholderia nih.gov | Addition of oxygen by oxygenases nih.govresearchgate.net |

Identification and Characterization of Biotransformation Products

The study of biotransformation products is essential for understanding the degradation pathways of this compound. While specific studies on this compound are limited, research on related chlorinated compounds provides insight into the likely metabolites.

Under anaerobic conditions, the primary biotransformation products of highly chlorinated benzenes are their less chlorinated derivatives. For example, the degradation of hexachlorobenzene and pentachlorobenzene leads to the formation of tetrachlorobenzenes (TeCB), trichlorobenzenes (TCB), dichlorobenzenes (DCB), and eventually chlorobenzene (CB). nih.gov Specifically, the pathway for hexachlorobenzene decay has been shown to proceed through 1,2,3,4-TeCB to 1,2,3-TCB and 1,2,4-TCB, which are then transformed into 1,2-DCB and 1,4-DCB, and finally to CB. nih.gov Similarly, studies on pentachloronitrobenzene (B1680406) have shown sequential dechlorination to tetrachloroaniline, trichloroaniline, and dichloroaniline. researchgate.net

In aerobic degradation of less chlorinated benzenes, the initial products are typically hydroxylated compounds. researchgate.net For instance, benzene is first transformed into phenol, which is then converted to catechol. researchgate.net The degradation of toluene (B28343) under aerobic conditions yields cresol (B1669610) isomers, which are further oxidized to methylcatechols. researchgate.net These hydroxylated intermediates are then subject to ring cleavage and further metabolism. nih.gov The identification of these metabolites often involves analytical techniques such as gas chromatography-mass spectrometry (GC-MS). jmb.or.kr

| Parent Compound | Condition | Intermediate Products | Final Product (of dechlorination) |

|---|---|---|---|

| Hexachlorobenzene | Anaerobic | Pentachlorobenzene, Tetrachlorobenzenes, Trichlorobenzenes, Dichlorobenzenes nih.gov | Chlorobenzene nih.gov |

| Pentachloronitrobenzene | Anaerobic | Pentachloroaniline, Tetrachloroaniline, Trichloroaniline researchgate.net | Dichloroaniline, Chloroaniline researchgate.net |

| Benzene | Aerobic | Phenol researchgate.net | Catechol researchgate.net |

| Toluene | Aerobic | o-, m-, p-cresol (B1678582) researchgate.net | Methylcatechols researchgate.net |

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For this compound, these processes primarily include reactions driven by light and water.

Photochemical Oxidation and Radical Reactions

Photochemical degradation involves the breakdown of molecules by light energy. In the atmosphere, this compound can undergo photochemical oxidation, primarily through reactions with hydroxyl radicals (•OH). diva-portal.orgcdc.gov These highly reactive radicals can initiate the degradation of benzene and its derivatives, leading to their breakdown over a period of hours to days. cdc.gov

Research on related compounds has shown that polyhalogenated aliphatic compounds can be photoreduced in the presence of a sensitizer (B1316253) like acetone (B3395972) and an alcohol. This process involves a radical chain reaction where ketyl radicals and organochloride radicals are the propagating species. researchgate.net For aromatic compounds like benzene, photocatalysis can lead to hydroxylation, forming products such as phenol. rsc.orgrsc.org However, this process can also lead to overoxidation of the products. rsc.org The presence of other atmospheric components can influence the products formed; for example, in the atmosphere, benzene can react with other chemicals to form phenol, nitrophenol, and nitrobenzene.

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is an important factor in its persistence in aqueous environments.

Mechanistic Insights into Environmental Fate and Persistence

Due to the scarcity of direct research on this compound, a detailed analysis of its environmental transformation and degradation is not possible at this time. General principles of environmental chemistry suggest that as a chlorinated hydrocarbon, this compound is likely to exhibit persistence in the environment. Its low solubility in water and high chlorine content would suggest resistance to rapid degradation. ontosight.ai

Interactive Data Table: Due to the lack of specific experimental data on the degradation of this compound, a data table with detailed research findings cannot be generated.

Analytical Methodologies for the Detection and Quantification of 1 Pentachloroethyl Benzene in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of 1-(Pentachloroethyl)benzene. The choice of technique depends on the complexity of the sample matrix and the required level of sensitivity.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID, MS)

Gas chromatography (GC) is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. libretexts.org The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. libretexts.org The selection of the detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): Due to the five chlorine atoms in its structure, this compound is highly amenable to detection by an ECD. This detector is exceptionally sensitive to halogenated compounds. The ECD is a common choice for trace-level analysis of organochlorine pesticides and other halogenated environmental contaminants. epa.gov

Flame Ionization Detector (FID): While less selective than the ECD, the FID is a robust and widely used detector in GC. nih.gov It responds to most organic compounds, and its response is generally proportional to the number of carbon atoms in the analyte.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides the highest level of confidence in compound identification. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. This allows for unambiguous identification and quantification, even in complex matrices. ncat.edu

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity | Application Notes |

| Electron Capture Detector (ECD) | Measures the decrease in current from a radioactive source caused by electron-capturing analytes. | High for halogenated compounds. | Very high (picogram to femtogram levels). | Ideal for trace analysis in environmental samples. |

| Flame Ionization Detector (FID) | Measures the ions produced when the analyte is burned in a hydrogen-air flame. | Responds to most organic compounds. | Good (nanogram to picogram levels). | A general-purpose detector, useful for higher concentration samples. |

| Mass Spectrometry (MS) | Ionizes the analyte and separates the resulting ions by their mass-to-charge ratio. | Very high, provides structural information. | High (picogram to femtogram levels). | Considered the gold standard for confirmation of identity. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes

While GC is the primary method for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. emissionsanalytics.com Although this compound is amenable to GC, HPLC could be employed for the analysis of its potential non-volatile degradation products or in matrices where direct GC injection is problematic. In HPLC, the separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. wu.ac.th UV detection is a common choice for aromatic compounds like this compound. osha.gov

Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. emissionsanalytics.comnih.gov In GC×GC, the effluent from a primary GC column is subjected to a second, different separation on a secondary column. chromatographyonline.com This results in a structured two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. emissionsanalytics.comchromatographyonline.com This technique, often coupled with time-of-flight mass spectrometry (TOF-MS), is particularly valuable for the non-targeted analysis of complex environmental or biological samples. emissionsanalytics.com

Sample Preparation and Extraction Methods for Different Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before chromatographic analysis. retsch.com The choice of method depends on the matrix type (e.g., soil, water, biological tissues) and the physicochemical properties of the analyte.

Solvent Extraction Optimization

Solvent extraction is a fundamental technique for transferring this compound from a solid or aqueous matrix into an organic solvent. The selection of the solvent is crucial and is based on the analyte's solubility and the nature of the matrix.

For soil and sediment samples: A common approach involves extraction with a non-polar or moderately polar solvent or a mixture of solvents. For instance, a mixture of ethyl acetate (B1210297) and methanol (B129727) has been used for the extraction of similar chlorinated compounds from soil. researchgate.net

For water samples: Liquid-liquid extraction (LLE) with a water-immiscible organic solvent like hexane (B92381) is a standard procedure. nih.govresearchgate.net

The efficiency of the extraction can be enhanced by techniques such as sonication or pressurized liquid extraction (PLE), which use elevated temperature and pressure to improve solvent penetration and analyte recovery.

Clean-up Procedures for Interfering Substances

After the initial extraction, the extract often contains co-extracted matrix components that can interfere with the chromatographic analysis. wur.nl Clean-up procedures are necessary to remove these interferences. bas.bg

Adsorption Chromatography: This is a widely used clean-up technique where the extract is passed through a column containing an adsorbent material like silica (B1680970) gel, alumina (B75360), or Florisil. researchgate.net These materials retain polar interfering compounds while allowing the less polar this compound to pass through.

Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight interferences, such as lipids and humic substances, which are often present in biological and soil extracts. researchgate.net

Table 2: Common Sample Preparation and Clean-up Techniques for Chlorinated Benzenes

| Technique | Matrix | Principle | Common Reagents/Materials |

| Solvent Extraction | Soil, Sediment | Partitioning of the analyte into an organic solvent. | Hexane, Dichloromethane, Acetone (B3395972), Ethyl Acetate |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte from the aqueous phase to an immiscible organic solvent. | Hexane, Dichloromethane |

| Solid-Phase Extraction (SPE) | Water | Adsorption of the analyte onto a solid sorbent, followed by elution with a solvent. | C18, Silica Gel |

| Adsorption Chromatography (Clean-up) | Extracts | Separation based on affinity for a solid adsorbent. | Silica Gel, Alumina, Florisil |

| Gel Permeation Chromatography (GPC) | Extracts | Size-based separation to remove large molecules. | Bio-Beads S-X3 |

Advancements in Mass Spectrometric Detection Techniques for Trace Analysis

The detection and quantification of this compound at trace levels in complex research matrices present significant analytical challenges. The inherent complexity and variability of matrices such as environmental solids, water, and biological tissues necessitate highly selective and sensitive analytical methodologies. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), has become the cornerstone for the analysis of halogenated organic compounds. chromatographyonline.comnih.gov Continuous advancements in MS technology have enabled lower detection limits and greater confidence in analyte identification, moving from traditional single quadrupole systems to more powerful tandem and high-resolution platforms. shimadzu.comspectroscopyonline.com

Gas chromatography-mass spectrometry (GC-MS) is a foundational technique for the analysis of volatile and semi-volatile organic compounds like this compound. scielo.br In its standard configuration, using a single quadrupole mass analyzer, it can operate in full-scan mode to acquire a complete mass spectrum of eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity. shimadzu.com SIM mode focuses the detector on specific mass-to-charge (m/z) ratios characteristic of the target analyte, which increases the signal-to-noise ratio and lowers detection limits compared to full-scan acquisition. shimadzu.com

Tandem Mass Spectrometry (GC-MS/MS)

A significant leap in selectivity and sensitivity for trace analysis has been achieved with the adoption of tandem mass spectrometry, most commonly using triple quadrupole (QqQ) instruments. shimadzu.comuliege.be This technique drastically reduces matrix interference, a common issue in complex samples that can mask the analyte signal. shimadzu.com The process involves multiple stages of mass analysis:

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate a specific ion from the analyte, known as the precursor ion, which is typically the molecular ion or a major fragment ion.

Collision-Induced Dissociation (CID): The selected precursor ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas (e.g., argon).

Product Ion Selection: The resulting fragment ions, or product ions, are directed into the third quadrupole (Q3), which is set to monitor one or more specific product ions.

This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific transition from a precursor ion to a product ion that is unique to the target compound. shimadzu.com This specificity allows for the effective filtration of background noise, resulting in detection limits that can be 5 to 10 times lower than those achievable with SIM-based methods. shimadzu.com The development of extensive databases containing optimized MRM transitions for various classes of compounds, including organochlorine pesticides, facilitates rapid method setup. shimadzu.comresearchgate.net

The table below illustrates typical MRM parameters for representative organochlorine compounds, demonstrating the principles applied in a GC-MS/MS analysis that would be relevant for this compound.

Table 1: Example GC-MS/MS MRM Parameters for Selected Organochlorine Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Lindane | 219 | 183 | 15 |

| Heptachlor | 272 | 237 | 10 |

| Aldrin | 263 | 228 | 12 |

| p,p'-DDE | 318 | 246 | 20 |

| p,p'-DDT | 235 | 165 | 25 |

This table provides examples of precursor-to-product ion transitions and collision energies used in GC-MS/MS methods for the analysis of organochlorine pesticides. researchgate.net Such parameters are optimized to ensure maximum sensitivity and selectivity for each target analyte.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) has emerged as another powerful tool for the definitive analysis of persistent organic pollutants (POPs). spectroscopyonline.com Unlike unit-resolution instruments like quadrupoles, HRMS analyzers such as Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass with very high accuracy (typically <5 ppm). spectroscopyonline.comresearchgate.net This capability allows for the determination of an ion's elemental formula based on its exact mass. spectroscopyonline.comrsc.org For instance, two different compounds might have the same nominal mass but will have distinct exact masses due to the slight mass differences between their constituent atoms. rsc.org

This high resolving power is invaluable for distinguishing target analytes from co-eluting matrix components that may have the same nominal mass, thereby increasing the certainty of identification without relying solely on chromatographic retention time. spectroscopyonline.com Recent advancements in TOF-MS technology have made it a more accessible alternative to older, more costly magnetic sector HRMS instruments for routine POPs analysis. spectroscopyonline.com Furthermore, coupling comprehensive two-dimensional gas chromatography (GCxGC) with high-resolution TOF-MS (GCxGC-HRTofMS) provides exceptional separating power for analyzing extremely complex environmental samples, resolving thousands of compounds in a single run. nih.govresearchgate.net

Table 2: Comparison of Mass Analyzer Technologies for Trace Analysis

| Mass Analyzer | Typical Resolution (FWHM) | Key Advantages for Trace Analysis |

|---|---|---|

| Quadrupole (Single) | Unit (~700) | Cost-effective, robust, good for quantitation in SIM mode. |

| Triple Quadrupole (QqQ) | Unit (~700) | Excellent sensitivity and selectivity in MRM mode; minimizes matrix effects. shimadzu.comuliege.be |

| Time-of-Flight (TOF) | 10,000 - 60,000 | High mass accuracy for formula determination; fast acquisition rates suitable for GCxGC. spectroscopyonline.com |

| Orbitrap | 60,000 - >200,000 | Very high resolution and mass accuracy; enables confident identification in complex matrices. researchgate.net |

| FT-ICR-MS | >200,000 | Highest available resolution and mass accuracy; primarily a research tool for complex mixture characterization. researchgate.netnih.gov |

This table summarizes the typical resolution and key advantages of different mass analyzer technologies used in the trace analysis of organic compounds.

The selection of a specific mass spectrometric technique often depends on the research objectives, matrix complexity, and required detection limits. For routine quantitative analysis where target compounds are known, GC-MS/MS is often the method of choice due to its superior sensitivity and selectivity. researchgate.net For non-target screening or analysis in exceptionally complex matrices where unknown interferences are likely, the high mass accuracy of GC-HRMS provides greater analytical confidence. nih.gov Research findings for related organochlorine compounds show that these advanced methods can achieve limits of detection (LOD) and quantification (LOQ) in the low nanogram per liter (ng/L) or nanogram per gram (ng/g) range. scielo.brresearchgate.net

Table 3: Performance of Advanced MS Methods for Trace Organochlorine Analysis in Research Matrices

| Technique | Matrix | Analyte Class | Achieved LOQ/LOD | Reference |

|---|---|---|---|---|

| GC-MS/MS | Water | Pesticides | LOD: 2–26 ng/L | researchgate.net |

| GC-MS (SIM) | Medicinal Plants | Organochlorine Pesticides | LOQ: 2.0–30 ng/g | scielo.br |

| GC-MS | Wastewater | Volatile Organic Compounds | MDL: <0.15 ppb (µg/L) | thermofisher.com |

| NA/HS-SPE-GC-ECD* | Water, Sediment | Volatile Organic Compounds | LOD: 0.002–0.0371 µg/L | rsc.org |

*Note: This study uses an Electron Capture Detector (ECD), a highly sensitive detector for halogenated compounds, following an advanced sample preparation technique. The reported detection limits are representative of the sensitivity required for trace environmental analysis, which is readily achievable with modern MS instrumentation. LOQ = Limit of Quantification; LOD = Limit of Detection; MDL = Method Detection Limit.

Chemical Reactivity and Derivatization Studies of 1 Pentachloroethyl Benzene

Transformations Involving the Pentachloroethyl Side Chain

The heavily chlorinated ethyl group provides a reactive handle for various chemical transformations, primarily through the cleavage of its carbon-chlorine bonds.

Controlled Dechlorination Reactions

Selective removal of chlorine atoms from the pentachloroethyl group can be achieved under specific reductive conditions. The extent of dechlorination is influenced by the choice of reducing agent, catalyst, and reaction parameters such as temperature and pressure. For instance, catalytic hydrodechlorination using metal catalysts like palladium or rhodium supported on materials such as titanium(IV) oxide can facilitate the stepwise removal of chlorine atoms. rsc.org The reaction typically proceeds via the formation of a series of less-chlorinated intermediates.

Another approach involves the use of metal/zirconium dioxide catalysts (e.g., Fe/ZrO2, Ni/ZrO2, Cu/ZrO2) in subcritical water, which has been shown to be effective for the dechlorination of related chlorobenzene (B131634) compounds. nih.gov The mechanism often involves the generation of nascent hydrogen, which reacts with the chlorinated substrate adsorbed on the catalyst surface. nih.gov The efficiency of these reactions is dependent on factors such as residence time, temperature, and pressure, with different metal catalysts exhibiting varying levels of effectiveness. nih.gov

| Catalyst System | Typical Conditions | Outcome |

| Pd/TiO₂ or Rh/TiO₂ | 2-propanol, NaOH, deaerated | Quantitative dechlorination to benzene (B151609) and chloride ions. rsc.org |

| Fe/ZrO₂, Ni/ZrO₂, Cu/ZrO₂ | Subcritical water, elevated temperature and pressure | Dechlorination following pseudo-first-order kinetics. nih.gov |

| ZnS | Photocatalysis | Reductive dechlorination. researchgate.net |

Functionalization at the Ethyl Moiety

Beyond dechlorination, the pentachloroethyl group can be a site for introducing new functional groups. Ethylation, the introduction of an ethyl group, is a common reaction in organic chemistry, often involving the reaction of a nucleophile with an ethylating agent. wikipedia.org While direct functionalization of the highly chlorinated ethyl group in 1-(pentachloroethyl)benzene presents challenges due to steric hindrance and the electron-withdrawing nature of the chlorine atoms, derivatization can be conceptualized following dechlorination steps. Once partially dechlorinated, the resulting ethylbenzene-like structure could potentially undergo reactions typical for an ethyl group, such as oxidation or substitution, although specific literature on this for this compound is scarce.

Electrophilic and Nucleophilic Reactions of the Pentachlorinated Benzene Ring

The pentachlorinated benzene ring is generally deactivated towards electrophilic substitution due to the strong electron-withdrawing inductive effect of the five chlorine atoms and the pentachloroethyl group. lkouniv.ac.inmsu.edulibretexts.org Conversely, it is activated towards nucleophilic aromatic substitution. libretexts.orguoanbar.edu.iq

Reactivity Profiling under Diverse Conditions

The reactivity of the pentachlorinated benzene ring is heavily influenced by the reaction conditions. Due to its electron-deficient nature, it is susceptible to attack by nucleophiles. libretexts.org Nucleophilic aromatic substitution (SNAr) on polychlorinated benzenes is a well-established process where a chlorine atom is displaced by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). uoanbar.edu.iqiscnagpur.ac.in The presence of multiple electron-withdrawing chlorine atoms stabilizes this intermediate, facilitating the substitution. libretexts.orgiscnagpur.ac.in

Common nucleophiles that can react with polychlorinated aromatic rings include alkoxides, amines, and thiolates. iscnagpur.ac.in The rate of these reactions is enhanced by the number of electron-withdrawing groups on the ring. iscnagpur.ac.in

In contrast, electrophilic aromatic substitution, a characteristic reaction of benzene and its activated derivatives, is significantly hindered for this compound. msu.edubyjus.comlhsciencemansa.org Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which require an electron-rich aromatic ring to attack an electrophile, would be extremely sluggish or would not proceed under standard conditions. lkouniv.ac.inmsu.edutransformationtutoring.com The deactivating nature of the five chlorine substituents and the pentachloroethyl group makes the ring a poor nucleophile. lkouniv.ac.inlibretexts.org

| Reaction Type | Reactivity of Pentachlorinated Ring | Rationale |

| Nucleophilic Aromatic Substitution | Activated | Strong electron-withdrawing effects of Cl atoms stabilize the intermediate carbanion. libretexts.orgiscnagpur.ac.in |

| Electrophilic Aromatic Substitution | Deactivated | Strong electron-withdrawing effects of Cl atoms reduce the ring's nucleophilicity. lkouniv.ac.inmsu.edulibretexts.org |

Synthesis of Novel Heterocyclic Derivatives Containing the Pentachloroethylphenyl Group

The pentachloroethylphenyl moiety can be incorporated into heterocyclic structures through reactions involving the aromatic ring. By utilizing nucleophilic aromatic substitution, one or more chlorine atoms on the ring can be displaced by a binucleophilic reagent, leading to the formation of a new heterocyclic ring fused to or appended to the pentachlorophenyl group.

For example, reaction with diamines, diols, or dithiols could lead to the formation of various nitrogen-, oxygen-, or sulfur-containing heterocycles. The synthesis of such derivatives is a common strategy in medicinal and materials chemistry to create novel molecular architectures. mdpi.comrdd.edu.iqresearchgate.netderpharmachemica.com The specific type of heterocycle formed depends on the nature of the nucleophile and the reaction conditions employed.

Preparation of Macrocyclic and Polymeric Structures Incorporating this compound Scaffolds

The rigid and sterically defined nature of the this compound unit makes it a potential building block for the construction of larger, well-defined architectures such as macrocycles and polymers.

The synthesis of macrocycles often involves the reaction of di- or poly-functionalized monomers under conditions that favor cyclization over polymerization. bhu.ac.inuva.esbeilstein-journals.orgcam.ac.uk A derivative of this compound, functionalized with reactive groups at two or more positions on the benzene ring (following substitution of chlorine atoms), could serve as a monomer in such syntheses. For instance, Suzuki-Miyaura coupling reactions have been used to create all-hydrocarbon macrocycles from appropriately functionalized aromatic building blocks. mdpi.com

Similarly, this compound derivatives could be incorporated into polymeric structures. semanticscholar.orgosti.govmdpi.com For example, a difunctionalized derivative could undergo polymerization reactions to form linear or cross-linked polymers. The Friedel-Crafts reaction, although not applicable to the deactivated ring itself, can be used to create hypercrosslinked polymers from other aromatic monomers, a strategy that could be adapted if the pentachloroethylphenyl moiety were part of a more reactive monomer system. mdpi.com The resulting polymers would be expected to exhibit high thermal stability and chemical resistance due to the presence of the highly chlorinated aromatic units.

| Structure Type | Synthetic Strategy | Potential Precursor from this compound |

| Macrocycles | Cyclization of di- or poly-functionalized monomers (e.g., via Suzuki-Miyaura coupling). beilstein-journals.orgmdpi.com | Difunctionalized this compound derivative (e.g., di-boronic acid or di-halide). |

| Polymers | Polymerization of difunctionalized monomers. semanticscholar.orgmdpi.com | Difunctionalized this compound derivative. |

| Cross-linked Polymers | Cross-linking of polymers with suitable agents. researchgate.net | Incorporation into a polymer backbone followed by cross-linking. |

Research Applications in Advanced Chemical Synthesis and Materials Science

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 1-(Pentachloroethyl)benzene in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal due to its sensitivity to chlorinated compounds. High-performance liquid chromatography (HPLC) paired with UV-Vis detection can also be used for polar metabolites. Ensure calibration standards are prepared in matrices like methylene chloride:benzene (e.g., EPA Method 8270C) to match environmental sample conditions . For quality control, include blanks and spikes to validate recovery rates.

Q. How should researchers design experiments to assess acute toxicity in aquatic organisms?

- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 203 for fish). Use static or flow-through systems with exposure concentrations ranging from 0.1–10 mg/L. Measure endpoints like LC50 (96-hour) and sublethal effects (e.g., gill histopathology). Include positive controls (e.g., pentachlorophenol) and validate results against MEDITEXT acute exposure datasets for consistency .

Q. What physicochemical properties of this compound are critical for environmental persistence?

- Key Properties :

| Property | Value/Description | Relevance | Source |

|---|---|---|---|

| Log Kow | ~5.2 (estimated) | Predicts bioaccumulation potential | |

| Vapor Pressure | 0.01 mmHg at 25°C | Indicates volatilization in air | |

| Water Solubility | <1 mg/L | Affects mobility in aquatic systems |

- These properties inform fate models and prioritize monitoring strategies.

Q. What synthetic routes are documented for this compound, and how can purity challenges be addressed?

- Methodological Answer : Chlorination of ethylbenzene using FeCl3 or AlCl3 catalysts under controlled temperatures (40–60°C) yields the compound. Purify via fractional distillation or column chromatography (silica gel, hexane:ethyl acetate). Monitor purity using NMR and GC-MS to detect byproducts like polychlorinated ethylbenzenes .

Q. How does the molecular structure of this compound influence its bioaccumulation?

- Methodological Answer : The pentachloroethyl group increases lipophilicity, enhancing affinity for lipid-rich tissues. Use quantitative structure-activity relationship (QSAR) models (e.g., Arnot-Gobas framework) to predict bioaccumulation factors (BAFs) in aquatic food webs . Validate with in vivo studies using lipid-normalized tissue concentrations.

Advanced Research Questions

Q. How can contradictions between lab and field degradation data for this compound be resolved?

- Methodological Answer : Conduct microcosm studies simulating field conditions (e.g., UV exposure, microbial diversity). Compare first-order decay rates (lab) with field half-lives. Use multivariate regression to identify confounding variables (e.g., organic matter content) . Reconcile discrepancies by publishing negative results and refining experimental parameters.

Q. Can ethylbenzene-derived PBPK models be adapted for this compound?

- Methodological Answer : Yes. Extract partition coefficients and metabolic rate constants from ethylbenzene PBPK models (e.g., hepatic clearance). Adjust for chlorine substitution effects using in vitro hepatocyte assays. Validate with blood:air partition coefficients and urinary metabolite profiles .

Q. What biomarkers are suitable for detecting chronic low-dose exposure in mammals?

- Methodological Answer : Monitor urinary metabolites (e.g., chlorinated hippuric acids) via LC-MS/MS. Assess oxidative stress markers (e.g., glutathione reductase activity) in liver tissue. Use probabilistic risk assessment models to link biomarker levels to exposure thresholds .

Q. Which statistical methods address non-linear dose-response relationships in toxicity studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling or Hill equation fits to sigmoidal data. Use Akaike’s Information Criterion (AIC) to compare linear vs. threshold models. Report 95% confidence intervals to quantify uncertainty .

Q. How do regulatory thresholds impact ecotoxicological study design across regions?

- Methodological Answer : Align experimental endpoints with jurisdiction-specific criteria (e.g., EPA’s Aquatic Life Benchmarks vs. ECHA’s PNEC values). For EPA compliance, derive water quality criteria using species sensitivity distributions (SSDs) and acute-to-chronic ratios (ACRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.